![molecular formula C20H25N5O2 B2476576 N-(tert-butyl)-2-(4-isopropyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide CAS No. 946204-13-3](/img/structure/B2476576.png)
N-(tert-butyl)-2-(4-isopropyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound contains several functional groups including a tert-butyl group, an isopropyl group, a phenyl group, and a pyrazolo[3,4-d]pyridazine group. The tert-butyl group is known for its unique reactivity pattern due to its crowded structure . The phenyl group is a common aromatic ring in organic chemistry, contributing to the compound’s stability and reactivity.
Chemical Reactions Analysis
The reactivity of this compound would depend on the specific conditions and reagents used. The tert-butyl group is known for its unique reactivity pattern . The phenyl group can undergo electrophilic aromatic substitution reactions, and the pyrazolo[3,4-d]pyridazine group can also participate in various reactions.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. For example, the presence of the tert-butyl group could increase the compound’s hydrophobicity, affecting its solubility in different solvents .Wissenschaftliche Forschungsanwendungen
Hydrogen Bonding Patterns and Self-Assembly
The study of hydrogen bonding patterns in substituted N-benzyl-N-(3-tert-butyl-1-phenyl-1H-pyrazol-5-yl)acetamides, including compounds with similar structural features to N-(tert-butyl)-2-(4-isopropyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide, reveals intricate molecular arrangements. These compounds form chains of edge-fused rings and sheets through a combination of C-H...O and C-H...π(arene) hydrogen bonds, demonstrating the impact of hydrogen bonding on molecular self-assembly and crystalline structures (López et al., 2010).
Coordination Complexes and Antioxidant Activity
Pyrazole-acetamide derivatives, related to the compound of interest, have been used to synthesize novel Co(II) and Cu(II) coordination complexes. The study illustrates how the amide O and pyrazole N atoms participate in coordination, leading to complexes with varied geometries and supramolecular architectures. These complexes exhibit significant antioxidant activity, highlighting their potential in medicinal chemistry and as antioxidants (Chkirate et al., 2019).
Synthesis and Structural Analysis
Research on the synthesis and crystal structure of derivatives of imidazo[1,2-a]pyridine, which share a core structural motif with this compound, has provided insights into the molecular design of drug molecules. These studies involve complex synthesis routes and detailed structural analysis through NMR, FT-IR, and X-ray diffraction, contributing to our understanding of the structural and vibrational properties of such compounds (Chen et al., 2021).
Novel Synthetic Methods
The development of new synthetic methods for imidazoazines, using tert-butylimines of various heterocyclic aldehydes including pyrazine, demonstrates the versatility of N-tert-butyl acetamides in heterocyclic chemistry. These reactions provide high yields and regioselective cyclizations, expanding the toolbox for synthesizing imidazo-fused heterocycles and potentially paving the way for novel applications of this compound derivatives (Justyna et al., 2017).
Acetyl-CoA Carboxylase Inhibitors
Compounds with the N-2 tert-butyl pyrazolo-fused spirolactam core, structurally related to the compound , have been synthesized as inhibitors of acetyl-CoA carboxylase. This highlights the potential therapeutic applications of such compounds in treating diseases associated with lipid metabolism and energy regulation (Huard et al., 2012).
Eigenschaften
IUPAC Name |
N-tert-butyl-2-(7-oxo-1-phenyl-4-propan-2-ylpyrazolo[3,4-d]pyridazin-6-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N5O2/c1-13(2)17-15-11-21-25(14-9-7-6-8-10-14)18(15)19(27)24(23-17)12-16(26)22-20(3,4)5/h6-11,13H,12H2,1-5H3,(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFLMMCCVLAVZOC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN(C(=O)C2=C1C=NN2C3=CC=CC=C3)CC(=O)NC(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.